molecular formula C8H8F3N B3090175 2,2-Difluoro-2-(3-fluorophenyl)ethanamine CAS No. 1208070-88-5

2,2-Difluoro-2-(3-fluorophenyl)ethanamine

Cat. No.: B3090175
CAS No.: 1208070-88-5
M. Wt: 175.15
InChI Key: LJZYZBUMVMKIEA-UHFFFAOYSA-N
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Description

Strategic Role of the Fluorine Atom in Drug Design and Development

The use of fluorine in drug design is a strategic approach to enhance the properties of a potential drug molecule. researchgate.netmdpi.com Due to its small size and high electronegativity, fluorine can significantly alter the electronic properties of a molecule with minimal steric impact. ingentaconnect.comresearchgate.net Key advantages of incorporating fluorine include:

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. ingentaconnect.com

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups. This change in basicity can influence a drug's solubility, absorption, and interaction with its biological target. researchgate.net

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity and potency. researchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific receptor or enzyme. researchgate.netrsc.org

Evolution of Fluorinated Amine Scaffolds in Bioactive Molecules

The journey of fluorinated compounds in medicine began with early successes that demonstrated their potential. The first fluorinated drug, Florinef acetate, was introduced in 1954. mdpi.com Since then, the number of fluorinated pharmaceuticals has grown exponentially. The development of fluoroquinolone antibiotics in the 1980s marked a significant milestone, showcasing the broad applicability of fluorine in creating potent therapeutic agents. mdpi.com

Initially, the synthesis of fluorinated organic compounds posed significant challenges. However, advancements in synthetic methodologies have made a wide array of fluorinated building blocks, including fluorinated amines, readily accessible. This has enabled medicinal chemists to systematically explore the effects of fluorination on various molecular scaffolds, leading to the discovery of numerous successful drugs across different therapeutic areas.

Overview of Research Significance for 2,2-Difluoro-2-(3-fluorophenyl)ethanamine within the Field of Medicinal Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential for investigation in medicinal chemistry. The molecule combines two key fluorination strategies: a gem-difluoro group at the benzylic position and a fluorine atom on the phenyl ring.

Properties

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZYZBUMVMKIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2,2 Difluoro 2 3 Fluorophenyl Ethanamine Analogs

Impact of Fluorine Substitution on Electronic and Steric Properties

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to replace hydrogen without significant steric hindrance, yet its electronic effects can profoundly alter a molecule's behavior. nih.govnih.gov In the context of 2,2-Difluoro-2-(3-fluorophenyl)ethanamine, fluorine atoms are present in two key positions: a geminal difluoro substitution on the carbon adjacent to the amine (vicinal fluorination) and a single fluorine on the phenyl ring.

The basicity of the primary amine group, measured by its pKa, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. It influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with target receptors.

The presence of two fluorine atoms on the carbon adjacent to the nitrogen in this compound significantly reduces the basicity of the amine. This is due to the powerful electron-withdrawing inductive effect of the fluorine atoms. masterorganicchemistry.com The fluorine atoms pull electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. Consequently, the pKa of the amine is lowered compared to its non-fluorinated parent compound, phenylethylamine. This reduction in basicity can be a deliberate strategy in drug design to fine-tune the compound's properties. cambridgemedchemconsulting.com

Furthermore, vicinal difluorination can influence the conformation of the ethylamine (B1201723) side chain. The interaction between the fluorine atoms can create a conformational preference, which may impact how the molecule fits into a binding site. mdpi.com

Table 1: Predicted Impact of Vicinal Fluorination on Amine Basicity

Compound StructureSubstitution PatternExpected Inductive EffectPredicted pKa Trend
PhenylethanamineNon-fluorinatedBaselineHighest
2-Fluoro-2-phenylethanamineMonofluoroStrongly electron-withdrawingLower
2,2-Difluoro-2-phenylethanamineGem-difluoroVery strongly electron-withdrawingLowest

The fluorine atom on the phenyl ring at the meta-position (position 3) alters the electronic landscape of the aromatic ring. This modification influences non-covalent interactions that are crucial for molecular recognition, such as π-π stacking, cation-π interactions, and hydrogen bonding.

Fluorinating an aromatic ring changes its quadrupole moment. While benzene (B151609) has a negative quadrupole moment, allowing favorable interactions with cations, highly fluorinated rings like hexafluorobenzene (B1203771) have a positive quadrupole moment. polimi.it A single fluorine substitution, as in the 3-fluorophenyl group, creates a polarized π-system. This can lead to specific and sometimes stronger interactions with complementary aromatic residues in a protein binding pocket compared to an unsubstituted phenyl ring. polimi.itrsc.org These interactions, often termed "polar-π" interactions, are a key consideration in designing analogs with enhanced binding affinity. polimi.it The fluorine atom can also act as a weak hydrogen bond acceptor, further influencing molecular binding. nih.gov

Table 2: Influence of Aromatic Fluorination on Molecular Interactions

Interaction TypeUnsubstituted Phenyl RingFluorinated Phenyl RingRationale for Change
π-π StackingStandard edge-to-face or parallel-displacedCan be enhanced or altered (e.g., parallel-stacked with electron-rich rings)Changes in the ring's quadrupole moment and electrostatic potential. rsc.org
Cation-π InteractionFavorableGenerally weakenedReduced electron density in the aromatic π-system. nih.gov
Hydrogen BondingNot a direct participantCan act as a weak hydrogen bond acceptorThe high electronegativity of fluorine allows it to interact with hydrogen bond donors. nih.gov

Derivatization Strategies on the Ethanamine Moiety

Modifying the ethanamine portion of the molecule is a common strategy to explore the SAR and optimize the compound's properties. These modifications can alter the compound's size, shape, lipophilicity, and hydrogen bonding capacity.

Converting the primary amine to a secondary or tertiary amine via alkylation (adding alkyl groups) or to an amide via acylation (adding acyl groups) can have significant consequences for biological activity. biomolther.org

Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may provide additional van der Waals interactions within a binding site. However, larger or bulkier groups can introduce steric hindrance, potentially reducing or abolishing activity. The degree of substitution (primary vs. secondary vs. tertiary amine) also affects the amine's pKa and hydrogen bonding potential, as secondary and tertiary amines have fewer or no hydrogen bond donors. biomolther.org

Acylation: Converting the amine to an amide removes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This is a drastic change that can help determine if the basicity of the amine is essential for activity.

Table 3: SAR of Amine Derivatization

ModificationDerivative TypeKey Property ChangesPotential Impact on Activity
N-MethylationSecondary AmineIncreased lipophilicity, retained basicity, reduced H-bond donationMay increase or decrease affinity depending on binding site topology.
N,N-DimethylationTertiary AmineFurther increased lipophilicity, no H-bond donationOften reduces activity if H-bond donation is critical.
N-AcetylationAmideLoss of basicity, addition of H-bond acceptorProbes the necessity of the basic amine for interaction.

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability. silae.itnih.gov

For this compound, bioisosteric replacements could be applied to several parts of the molecule:

Phenyl Ring: The 3-fluorophenyl ring could be replaced by other aromatic heterocycles like pyridine, thiophene, or pyrazole. These rings have different electronic distributions and hydrogen bonding capabilities that can lead to improved interactions with a biological target. cambridgemedchemconsulting.com For example, replacing a carbon with a nitrogen in the ring (e.g., forming a pyridyl group) introduces a hydrogen bond acceptor. baranlab.org

Amine Group: The primary amine could be replaced by bioisosteres such as a hydroxyl or methoxy (B1213986) group to investigate the importance of the nitrogen atom itself.

Gem-Difluoro Group: The -CF2- group can sometimes act as a bioisostere for an ether oxygen (-O-) or a carbonyl group (-C=O-), although this is a less common replacement strategy. cambridgemedchemconsulting.com

Table 4: Potential Bioisosteric Replacements

Original MoietyPotential BioisostereKey Feature Mimicked
PhenylPyridyl, ThienylAromaticity, size. cambridgemedchemconsulting.com
-NH2 (Amine)-OH (Hydroxyl), -CH3 (Methyl)Size, polarity (in the case of -OH). cambridgemedchemconsulting.com
-CF2--O- (Ether)Stereoelectronic properties. cambridgemedchemconsulting.com

Mechanistic Investigations of 2,2 Difluoro 2 3 Fluorophenyl Ethanamine Interactions with Biological Targets

Molecular Recognition and Intermolecular Forces

Analysis of Fluorine-Mediated Hydrogen Bonding and Other Short Contacts

The electronegativity of fluorine atoms in 2,2-Difluoro-2-(3-fluorophenyl)ethanamine makes them potential participants in various non-covalent interactions, including hydrogen bonds and other short contacts, which can be critical for ligand binding and selectivity.

The interaction energy of these bonds is highly dependent on the distance between the fluorine and the donor hydrogen, with less dependence on the angle of interaction. nih.gov Computational studies on similar fluorinated molecules have provided insights into the typical geometries and energies of these bonds.

Illustrative Data on Fluorine-Mediated Hydrogen Bonds: While specific experimental data for this compound is not available, the following table provides representative data for C-F···H-N hydrogen bonds based on quantum mechanical calculations and statistical analysis of the Protein Data Bank (PDB) for analogous fluorinated ligands.

Interaction TypeDonor GroupTypical Distance (Å)Typical Angle (°)Estimated Interaction Energy (kcal/mol)
C-F···H-NAmide (Backbone)2.9 - 3.6120 - 150-0.5 to -1.5
C-F···H-NArginine (Side Chain)2.8 - 3.5110 - 140-0.7 to -1.8
C-F···H-OSerine/Threonine (Side Chain)2.9 - 3.7120 - 160-0.4 to -1.2

Other Short Contacts: Beyond classical hydrogen bonds, the fluorine atoms of the gem-difluoro group and the 3-fluorophenyl moiety can engage in other short-range interactions. These include multipolar interactions, such as the orthogonal C-F···C=O interaction, where the fluorine atom is in close contact with the carbonyl carbon of a protein backbone or side chain. biosynth.com These interactions, though subtle, have been shown to significantly enhance ligand binding affinity in certain cases, such as in thrombin inhibitors. biosynth.com The gem-difluoro group, in particular, can create a unique local dipole moment that influences these electrostatic contacts.

Hydrophobic and Electrostatic Interactions with Target Proteins

Hydrophobic Interactions: The 3-fluorophenyl group is a key contributor to hydrophobic interactions. The introduction of fluorine onto a phenyl ring generally increases its hydrophobicity, which can enhance binding to nonpolar pockets within a protein. This effect drives the molecule from the aqueous environment into the lipid-like interior of a binding site. The strength of these hydrophobic interactions is related to the surface area of contact between the fluorophenyl ring and nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

Electrostatic Interactions: The electronic character of the 3-fluorophenyl ring is significantly altered by the electronegative fluorine atom. This creates a distinct quadrupole moment on the aromatic ring, which can lead to favorable electrostatic interactions with the protein. These can include:

Dipole-Quadrupole and Quadrupole-Quadrupole Interactions: The fluorinated ring can interact favorably with polar or charged residues in the binding pocket.

Cation-π Interactions: The electron-withdrawing nature of fluorine can modulate the ability of the aromatic ring to participate in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

The primary amine of the ethanamine side chain is protonated at physiological pH, carrying a positive charge. This allows for strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate or glutamate. This charged interaction is often a primary anchor for the ligand within the binding site.

Summary of Predicted Interactions: The following table summarizes the potential hydrophobic and electrostatic interactions for the key functional groups of this compound.

Functional GroupInteraction TypePotential Protein Partner Residues
3-Fluorophenyl Ring HydrophobicLeucine, Isoleucine, Valine, Phenylalanine
Electrostatic (Quadrupole)Polar/Charged Residues (e.g., Asparagine, Glutamate)
Cation-πLysine, Arginine
gem-Difluoro Group Dipole-Dipole, MultipolarCarbonyls (Backbone), Polar Residues
Protonated Amine Electrostatic (Salt Bridge)Aspartate, Glutamate
Hydrogen Bonding (Donor)Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyls

Preclinical Research Models for 2,2 Difluoro 2 3 Fluorophenyl Ethanamine Evaluation

In Vitro Cellular Assays

In vitro assays are fundamental in early-stage drug discovery to assess a compound's cellular permeability, metabolic stability, and potential for drug-drug interactions. These assays are typically conducted using various cell lines and subcellular fractions.

To predict the oral absorption and ability to cross cellular barriers, such as the blood-brain barrier, permeability and uptake studies are performed. A common method is the Caco-2 permeability assay, which uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.

Illustrative Data for a Related Fluorinated Phenylethylamine:

Table 1: Illustrative Caco-2 Permeability Data
Compound Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) Apparent Permeability (Papp) B to A (10⁻⁶ cm/s) Efflux Ratio (Papp B to A / Papp A to B)
Representative Fluorinated Phenylethylamine 8.5 15.2 1.79
Propranolol (High Permeability Control) 20.1 18.9 0.94

This table illustrates that the representative compound has moderate to high permeability. The efflux ratio of less than 2 suggests it is not a significant substrate of efflux transporters like P-glycoprotein.

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, are used to assess the intrinsic clearance of a compound. The rate of disappearance of the parent compound over time is measured.

Illustrative Data for a Related Fluorinated Phenylethylamine:

Table 2: Illustrative Metabolic Stability in Human Liver Microsomes
Compound Half-life (t₁/₂) (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Representative Fluorinated Phenylethylamine 45 30.8
Verapamil (High Clearance Control) 5 277.3

This table indicates that the representative compound has moderate metabolic stability, suggesting it would have a reasonable half-life in vivo.

The potential for a new compound to inhibit major CYP450 enzymes is a crucial safety assessment to predict drug-drug interactions. Fluorometric or mass spectrometry-based assays are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of key CYP isoforms.

Illustrative Data for a Related Fluorinated Phenylethylamine:

Table 3: Illustrative CYP450 Inhibition Profile (IC₅₀ in µM)
Compound CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4
Representative Fluorinated Phenylethylamine > 50 25.3 > 50 12.8 > 50
Ketoconazole (Control Inhibitor) - - - - 0.05

This table shows that the representative compound has a low potential for inhibiting most major CYP enzymes, with weak inhibition of CYP2C9 and CYP2D6 at concentrations that may not be clinically relevant.

In Vivo Animal Models for Pharmacodynamic Assessment

In vivo studies in animal models are essential to evaluate the physiological and therapeutic effects of a compound. The choice of model depends on the intended therapeutic area.

Given the structural similarity of phenylethylamines to neurotransmitters, CNS activity is a key area of investigation. Animal models can assess various CNS effects, such as locomotor activity, antidepressant-like effects (e.g., forced swim test), and anxiolytic-like effects (e.g., elevated plus maze).

Illustrative Findings for a Related Fluorinated Phenylethylamine: Research on related fluorinated phenylethylamines suggests that such compounds can modulate dopaminergic and serotonergic pathways. In a mouse model, a representative compound might be evaluated for its ability to alter locomotor activity or show efficacy in the tail suspension test, which is predictive of antidepressant activity.

Depending on the therapeutic target, efficacy would be evaluated in specific disease models.

Infection Models: For potential antimicrobial agents, efficacy would be tested in models of bacterial or fungal infection. For instance, a murine model of systemic infection with Staphylococcus aureus could be used to assess the compound's ability to reduce bacterial load in various organs.

Cancer Models: For potential anticancer agents, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. The compound's ability to inhibit tumor growth would be the primary endpoint. Studies on related phenethylamine derivatives have shown potential cytotoxic effects against certain cancer cell lines.

Translational Research Approaches from Preclinical Findings

Due to the absence of any preclinical findings for 2,2-Difluoro-2-(3-fluorophenyl)ethanamine, a discussion on translational research approaches is not applicable. The process of translational research—bridging the gap between laboratory research and clinical application—is entirely dependent on the existence of initial preclinical data. This would typically involve identifying predictive biomarkers, establishing target engagement in animal models, and using preclinical outcomes to inform the design of potential clinical trials. Without any of this foundational information, no analysis of translational strategies can be provided.

Advanced Analytical Characterization of 2,2 Difluoro 2 3 Fluorophenyl Ethanamine

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei. numberanalytics.com For 2,2-Difluoro-2-(3-fluorophenyl)ethanamine, ¹H, ¹³C, and ¹⁹F NMR spectra are all essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. The signals are influenced by neighboring atoms, leading to characteristic splitting patterns (coupling). For this compound, one would expect to observe signals for the aromatic protons on the fluorophenyl ring and the protons of the ethanamine backbone. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. researchgate.net Key signals would include those for the aromatic carbons, the carbon bearing the gem-difluoro group, and the carbon of the aminomethyl group. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling, providing valuable structural information.

¹⁹F NMR: Given the presence of three fluorine atoms in distinct chemical environments (two geminal and one on the aromatic ring), ¹⁹F NMR spectroscopy is particularly informative. numberanalytics.com This technique is highly sensitive and offers a wide chemical shift range, which helps in differentiating between various fluorine environments. numberanalytics.comnih.gov One would expect to see two distinct signals: one for the two equivalent geminal fluorine atoms and another for the single fluorine atom on the phenyl ring. The coupling patterns between the fluorine atoms and with neighboring protons would further confirm the structure.

NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityKey Structural Information
¹H~7.0-7.5 (aromatic), ~3.0-3.5 (CH₂), ~1.5-2.0 (NH₂)Multiplets, Triplet, Singlet (broad)Confirms presence of phenyl and ethanamine groups.
¹³C~160 (C-F aromatic), ~115-130 (aromatic), ~120 (C-F₂), ~45 (CH₂)Doublets (due to C-F coupling), TripletsIdentifies all carbon environments and C-F bonds.
¹⁹FAromatic F: ~ -110 to -120, Aliphatic CF₂: ~ -90 to -110MultipletsDistinguishes between the aromatic and aliphatic fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov By providing a very precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of this compound. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used to generate ions for analysis. numberanalytics.com The fragmentation pattern observed in the mass spectrum can also offer additional structural information, corroborating the data obtained from NMR spectroscopy. mdpi.com

TechniqueInformation ObtainedExpected m/z for [M+H]⁺
ESI-HRMSAccurate mass of the protonated moleculeCalculated for C₈H₉F₃N + H⁺

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for developing quantitative analytical methods.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of non-volatile compounds and for quantitative analysis. mdpi.comresearchgate.net A reversed-phase HPLC method would typically be developed using a C18 column. researchgate.net

Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer), flow rate, and column temperature to achieve good separation of this compound from any potential impurities. researchgate.net A UV detector would likely be used for detection, set at a wavelength where the compound exhibits maximum absorbance. For quantitative analysis, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

ParameterTypical Conditions
ColumnReversed-phase C18, e.g., 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectionUV at a specific wavelength (e.g., 254 nm)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)

While this compound itself may not be sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of volatile derivatives. nih.gov Derivatization of the primary amine group, for instance, through acylation, can produce a less polar and more volatile compound suitable for GC analysis. This approach can be particularly useful for detecting and quantifying specific volatile impurities that may not be easily resolved by HPLC. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Advanced Fluorine-Specific Analytical Techniques

Given the fluorinated nature of the compound, specialized analytical techniques that are specific to fluorine can provide valuable information. Combustion Ion Chromatography (CIC) is a technique that can be used to determine the total fluorine content in a sample. nih.gov In this method, the sample is combusted, and the resulting fluoride (B91410) ions are quantified by ion chromatography. This can serve as an orthogonal technique to confirm the fluorine content determined by other methods.

Furthermore, advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can be employed for a more detailed and unambiguous assignment of all proton and carbon signals, especially in cases of complex spectra.

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

Total Organic Fluorine (TOF) analysis measures the entire concentration of fluorine in a sample that is covalently bound to organic molecules. The process typically involves the combustion of the sample at high temperatures in an oxygen-rich environment. This breaks the strong carbon-fluorine bonds, converting the organic fluorine into hydrogen fluoride (HF). The resulting HF is then captured in an absorption solution and quantified using an ion-selective electrode or ion chromatography. TOF analysis provides a complete picture of all organic fluorine present, including both known and unknown compounds.

Extractable Organic Fluorine (EOF) is a subset of TOF and measures the amount of organic fluorine that can be extracted from a sample using a solvent, typically methanol or another organic solvent. This technique is often applied to solid matrices like soil, sediment, or consumer products. The extract is then analyzed for its fluorine content, often using the same combustion and ion chromatography method as for TOF. The results of EOF analysis can provide an indication of the bioavailable fraction of organofluorine compounds.

For a pure sample of this compound, TOF and EOF analysis would theoretically yield the same value, corresponding to the total fluorine content of the molecule. The molecular formula of this compound is C8H8F3N. The molar mass of fluorine is approximately 19.00 g/mol , and the total molar mass of the compound is approximately 183.15 g/mol . Therefore, the theoretical fluorine content is approximately 31.1%.

Hypothetical TOF and EOF Data for Samples Containing this compound

Sample ID Sample Matrix TOF (µg F/g) EOF (µg F/g) % EOF of TOF
ENV-001 Soil 15.2 12.8 84.2
ENV-002 Sediment 8.9 6.5 73.0
WW-003 Wastewater 25.6 (µg F/L) N/A N/A

This table is for illustrative purposes only. Actual values would depend on the concentration of the compound and the specific characteristics of the sample matrix.

Isotope Ratio Mass Spectrometry for Fluorine Tracers

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique used to measure the relative abundance of isotopes in a given sample. While fluorine has only one stable isotope, ¹⁹F, IRMS can be indirectly applied to trace the origin and environmental fate of fluorinated compounds by analyzing the isotopic ratios of other elements within the molecule, such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H).

The isotopic signature of a synthetic compound like this compound is determined by the isotopic composition of its starting materials and the kinetic isotope effects associated with the synthetic process. Different manufacturing batches or synthesis routes can result in slight variations in the isotopic ratios of C, N, and H. These subtle differences can be used as a "fingerprint" to trace the source of the compound in the environment or to distinguish between different production batches.

For example, if two sources of this compound contamination are suspected in an environmental investigation, high-precision IRMS analysis of the carbon and nitrogen isotope ratios in the contaminant could potentially differentiate between the two sources.

Furthermore, changes in the isotopic composition of the compound in the environment can provide valuable information about its degradation pathways. Microbial or abiotic degradation processes often exhibit kinetic isotope effects, where molecules containing lighter isotopes (e.g., ¹²C, ¹⁴N) react slightly faster than those with heavier isotopes (e.g., ¹³C, ¹⁵N). This leads to an enrichment of the heavier isotopes in the remaining undegraded compound. By monitoring these isotopic shifts over time, researchers can assess the extent of natural attenuation.

Below is a hypothetical data table illustrating how IRMS data might be used to differentiate between two batches of this compound. The delta (δ) notation represents the deviation of the isotope ratio of a sample from that of an international standard in parts per thousand (per mil, ‰).

Hypothetical Isotope Ratio Data for this compound Batches

Sample ID δ¹³C (‰ vs. VPDB) δ¹⁵N (‰ vs. Air) δ²H (‰ vs. VSMOW)
Batch A -28.5 ± 0.2 +1.5 ± 0.3 -110 ± 2
Batch B -31.2 ± 0.2 +3.8 ± 0.3 -95 ± 2
Environmental Sample X -28.3 ± 0.3 +1.7 ± 0.4 -108 ± 3

This table is for illustrative purposes only. VPDB (Vienna Pee Dee Belemnite) and VSMOW (Vienna Standard Mean Ocean Water) are international standards for carbon and hydrogen isotopes, respectively. Air is the standard for nitrogen isotopes.

In this hypothetical scenario, the isotopic signatures of Environmental Samples X and Y align closely with Batch A and Batch B, respectively, suggesting the potential sources of the compound.

Computational Chemistry and Molecular Modeling of 2,2 Difluoro 2 3 Fluorophenyl Ethanamine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2,2-Difluoro-2-(3-fluorophenyl)ethanamine, might interact with a biological target.

Prediction of Binding Modes and Affinities to Biological Targets

Currently, there are no publicly accessible studies that have performed molecular docking simulations to predict the binding modes and affinities of this compound to any specific biological targets. Such research would be invaluable in identifying potential protein targets and elucidating the structural basis of the compound's activity.

Ligand-Protein Interaction Fingerprints

Ligand-protein interaction fingerprints are representations of the key interactions between a ligand and a protein, such as hydrogen bonds, hydrophobic contacts, and ionic interactions. As no docking studies have been reported, there is no data available to generate or analyze the ligand-protein interaction fingerprints for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are instrumental in understanding the dynamic behavior of a ligand and its complex with a biological target.

Conformational Analysis and Flexibility of the Compound

A thorough conformational analysis of this compound through molecular dynamics simulations has not been documented. Such studies would shed light on the molecule's preferred shapes and flexibility in different environments, which are critical determinants of its biological activity.

Dynamics of Ligand-Target Complexes

In the absence of identified biological targets and corresponding docking studies, no molecular dynamics simulations have been performed to investigate the dynamics of this compound when bound to a protein. This type of analysis is essential for assessing the stability of the ligand-protein complex and understanding the energetic and entropic contributions to binding.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. To date, no specific quantum chemical calculations for this compound have been published in the scientific literature. Such calculations could provide valuable data on its molecular orbitals, electrostatic potential, and other electronic properties that govern its interactions.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's stability. For this compound, it is anticipated that the presence of three electron-withdrawing fluorine atoms would significantly lower the energy of both the HOMO and LUMO, potentially leading to a large HOMO-LUMO gap and increased chemical stability. However, precise energy values and orbital visualizations would require specific quantum chemical calculations.

Calculation of Electrostatic Potentials and Charge Distributions

The electrostatic potential surface of a molecule is instrumental in predicting its non-covalent interactions with other molecules, such as receptors or enzymes. The fluorine atoms in this compound would create regions of negative electrostatic potential, while the amine group would be a primary site of positive potential, particularly in its protonated state. A detailed mapping of these potentials and the partial atomic charges would offer valuable insights into the compound's interaction profile.

In Silico Prediction of Pharmacokinetic Parameters

In silico tools are frequently used to forecast the ADME properties of new chemical entities.

Predicting Metabolic Lability and Sites of Metabolism

The difluoromethyl group and the fluorine on the phenyl ring are expected to influence the metabolic fate of this compound. The gem-difluoro substitution on the carbon adjacent to the amine is a known strategy to block metabolic oxidation at that position. The fluorine atom on the phenyl ring would also be expected to direct metabolism away from the site of fluorination. Common sites of metabolism for phenylethylamines include oxidation of the aromatic ring and deamination. Predictive software could identify the most probable sites of metabolism by cytochrome P450 enzymes.

Future Research Directions for 2,2 Difluoro 2 3 Fluorophenyl Ethanamine

Exploration of Novel Synthetic Pathways for Derivatization

The synthesis and derivatization of fluorinated phenethylamines are critical for exploring structure-activity relationships (SAR). Future research should focus on developing more efficient and versatile synthetic routes to 2,2-Difluoro-2-(3-fluorophenyl)ethanamine and its analogs.

Current synthetic approaches for fluorinated phenethylamines often involve multi-step processes. nih.gov Novel methodologies could significantly streamline the synthesis, making a wider range of derivatives accessible for pharmacological evaluation. One area of exploration could be the development of new catalysts and reagents that facilitate the direct introduction of fluorine atoms into aliphatic carboxylic acids, which could then be converted to the target amine.

Furthermore, efficient methods for derivatization are essential for probing the SAR of this compound. Techniques such as on-column trifluoroacetyl (TFA) derivatization, which has been used for other phenethylamines, could be adapted to shorten sample pretreatment time for analytical purposes. shimadzu.com Exploring various substituents on the phenyl ring and modifications of the ethylamine (B1201723) side chain would be crucial. The table below outlines potential derivatization strategies and their rationale.

Derivatization StrategyRationalePotential Impact
Substitution on the Phenyl Ring To investigate the influence of electronic and steric effects on receptor binding and selectivity.Altered potency, selectivity for different monoamine transporters, and metabolic stability.
N-Alkylation of the Amine To explore the impact of nitrogen substitution on potency and duration of action.Modified psychoactive properties, ranging from enhancement to attenuation of effects.
Modification of the Ethylamine Side Chain To assess the role of the side chain in receptor interactions and metabolic pathways.Changes in metabolic stability and potential for altered mechanism of action.

Identification of Undiscovered Biological Targets and Pathways

The biological effects of substituted phenethylamines are primarily mediated through their interaction with monoamine neurotransmitter systems. wikipedia.org However, the precise targets and pathways of this compound remain to be elucidated.

Future research should aim to comprehensively profile the binding affinity and functional activity of this compound at various monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org The introduction of fluorine can significantly impact the psychoactivity of phenethylamines, leading to a range of effects from a marked loss to an enhancement and prolongation of action. nih.gov Understanding how the unique difluoro and fluoro substitutions of this molecule influence its interaction with these transporters is a key research objective.

Beyond the primary monoamine transporters, investigations into potential interactions with other receptors, such as serotonin receptor subtypes (e.g., 5-HT2A), are warranted. nih.gov Many psychoactive compounds exert their effects through complex interactions with multiple targets. wikipedia.org A thorough screening against a broad panel of receptors and enzymes will be necessary to identify any undiscovered biological targets.

Application of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel compounds. arxiv.org These technologies can be powerfully applied to the study of this compound.

AI/ML ApplicationDescriptionPotential Outcome
Generative Models Design of novel analogs of this compound.Identification of new compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Predictive Modeling (QSAR) Prediction of biological activity and properties (e.g., toxicity, metabolic stability) of designed compounds.Prioritization of synthetic targets and reduction of unnecessary animal testing.
Synthesis Pathway Prediction AI tools to predict viable and efficient synthetic routes for novel derivatives.Acceleration of the synthesis and experimental testing of new compounds. myscience.org

Integration with Omics Technologies for Systems-Level Understanding

Omics technologies, such as genomics, proteomics, and metabolomics, provide a holistic view of biological systems and are essential tools in modern drug discovery. nih.govbiobide.com Integrating these technologies into the study of this compound can provide a deeper understanding of its mechanisms of action and effects on a systems level.

Pharmacogenomics can be employed to identify genetic variations that may influence an individual's response to this compound. For example, variations in genes encoding for monoamine transporters or metabolizing enzymes could lead to differences in efficacy and side effects. azolifesciences.com

Proteomics can be used to identify changes in protein expression in response to treatment with the compound, revealing novel biological pathways that are modulated. Metabolomics can provide insights into how the compound is metabolized and its effects on endogenous metabolic pathways. researchgate.net The metabolic fate of fluorinated compounds is of particular interest, as the high strength of the carbon-fluorine bond can lead to unique metabolic profiles. nih.gov

A systems biology approach, integrating data from these various omics platforms, can help to construct a comprehensive model of the drug's interaction with the biological system. nih.gov This can lead to the identification of novel biomarkers for drug response and a more complete understanding of its pharmacological profile.

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-2-(3-fluorophenyl)ethanamine?

The compound is typically synthesized via a three-step process:

Difluorination : Treatment of 2-bromo-3’-fluoroacetophenone with diethylaminosulfur trifluoride (DAST) yields 1-(2-bromo-1,1-difluoroethyl)-3-fluorobenzene.

Azide Formation : Reaction with sodium azide (NaN₃) in DMSO at 110°C produces the azide intermediate.

Reduction : Catalytic hydrogenation under acidic conditions converts the azide to the target amine as an HCl salt with high yields (>80%) .

Q. How is the structural integrity of this compound validated?

Key techniques include:

  • NMR Spectroscopy : To confirm fluorine and proton environments (e.g., ¹⁹F NMR for CF₂ groups).
  • X-ray Crystallography : Resolves spatial arrangement, as seen in co-crystal structures with neuronal nitric oxide synthase (nNOS) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What are the primary biological applications of this compound?

It acts as a potent inhibitor of neuronal nitric oxide synthase (nNOS) , showing >100-fold selectivity over endothelial NOS (eNOS) in enzyme assays. Applications include studying neurodegenerative diseases and neuroinflammation pathways .

Q. Which analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities.
  • LC-MS : Detects trace byproducts (e.g., dehalogenated intermediates) .

Q. What safety precautions are required when handling this compound?

  • Use PPE (gloves, goggles, lab coat) due to amine reactivity and fluorinated byproducts.
  • Store as an HCl salt at 4°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • DAST Reaction : Maintain anhydrous conditions and temperatures <0°C to minimize side reactions.
  • Catalytic Hydrogenation : Use Pd(OH)₂/C under high H₂ pressure (e.g., 575 psi) for efficient azide reduction .
  • Troubleshooting Low Yields : Check for residual moisture in DMSO during azide formation, which can hydrolyze intermediates .

Q. How does fluorination at the geminal position influence bioactivity?

The CF₂ group enhances metabolic stability and lipophilicity , improving blood-brain barrier penetration in nNOS inhibitors. Computational docking shows the CF₂ group occupies a hydrophobic pocket (Tyr706, Leu337) in nNOS, critical for selective binding .

Q. What strategies resolve structural ambiguities in fluorinated analogs?

  • Isotopic Labeling : ¹⁸F or ¹³C labeling to track fluorine interactions in NMR.
  • Mutagenesis Studies : Replace key residues (e.g., Tyr706Ala in nNOS) to validate binding sites via activity assays .

Q. How are computational methods applied to study this compound?

  • Molecular Dynamics (MD) : Simulates binding kinetics with nNOS (e.g., RMSD <2.0 Å over 100 ns trajectories).
  • Docking Studies : Use Glide SP mode to predict binding poses, validated by crystallographic data .

Q. How can researchers address discrepancies in reported synthetic yields?

  • Parameter Screening : Vary solvents (e.g., THF vs. DMF), temperatures, and catalysts systematically.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated species from DAST reactions) .

Q. What are the stability profiles under varying storage conditions?

  • Accelerated Degradation Studies : Expose to heat (40°C) and humidity (75% RH) for 4 weeks.
  • Decomposition Pathways : Hydrolysis of the CF₂ group generates 3-fluorophenylacetic acid, detectable via LC-MS .

Q. How is the compound utilized in cross-disciplinary research?

  • Material Science : As a precursor for fluorinated polymers with enhanced thermal stability.
  • Chemical Biology : Photoaffinity probes with azide tags for target identification via click chemistry .

Tables for Key Data

Q. Table 1: Synthetic Yields Under Optimized Conditions

StepReagents/ConditionsYield (%)Reference
DifluorinationDAST, CH₂Cl₂, −10°C85–90
Azide FormationNaN₃, DMSO, 110°C75–80
Catalytic HydrogenationPd(OH)₂/C, HCl, H₂ (575 psi)>95

Q. Table 2: Biological Activity Data

AssayIC₅₀ (nM)Selectivity (nNOS/eNOS)Reference
nNOS Inhibition12 ± 2142
Cell Permeability (PAMPA)8.3 × 10⁻⁶ cm/s-

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Feasible Synthetic Routes

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2,2-Difluoro-2-(3-fluorophenyl)ethanamine
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2,2-Difluoro-2-(3-fluorophenyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.